molecular formula C8H10N2O3 B1480259 6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1933582-67-2

6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480259
CAS No.: 1933582-67-2
M. Wt: 182.18 g/mol
InChI Key: QITIJEGQKPQFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a novel uracil derivative designed for advanced research and development in medicinal chemistry. This compound features a pyrimidine-2,4(1H,3H)-dione core structure—a scaffold of high scientific interest due to its presence in a wide range of biologically active molecules and natural products . The integration of a tetrahydrofuran moiety, a common heterocycle in pharmaceuticals and natural products, enhances the molecular complexity and potential for interaction with biological targets . Pyrimidine-2,4(1H,3H)-dione derivatives are extensively investigated for their diverse biological activities. Research on analogous compounds has demonstrated significant potential as antioxidants , with studies showing their ability to influence free radical oxidation processes and exhibit protective effects in biological systems . Furthermore, the core structure is a key building block in the exploration of anticancer agents ; related heterocyclic systems incorporating pyrimidopyrimidine skeletons, for instance, have been reported as inhibitors of cancer cell growth and tyrosine kinases . The structural similarity of this compound to known molecules suggests its value in hit-to-lead optimization campaigns, particularly in screening for new antimicrobial and antitumor activities . Researchers can utilize this building block to develop novel heterocyclic systems for probing biological mechanisms or as a precursor in synthetic organic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(oxolan-2-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h4,6H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITIJEGQKPQFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Approach

A highly efficient and economical method to synthesize pyrimidine-2,4-dione derivatives, including tetrahydrofuran-substituted analogs, is through multi-component reactions (MCRs) . This approach allows the formation of complex heterocyclic scaffolds in a single step, improving yield and reducing reaction times.

  • Procedure:
    The synthesis typically starts with 6-amino-uracil dissolved in a water and tetrahydrofuran (THF) mixture (1:1 ratio). Formaldehyde and aniline are prepared separately in a 2:1 ratio and added dropwise to the amino-uracil solution. The reaction is carried out under ultrasonic irradiation for approximately 3 hours, monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature to precipitate the product, which is then purified by washing and crystallization.
  • Advantages:
    This method is noted for being simple, cost-effective, and capable of delivering high yields in a short reaction time. It also aligns with green chemistry principles by minimizing solvent use and energy input.
  • Mechanism:
    The reaction proceeds via condensation of the amino group on uracil with formaldehyde and aniline, forming an intermediate that cyclizes intramolecularly to yield the tetrahydropyrimidine-dione structure.
  • Reference:
    This methodology was detailed in a 2020 study focusing on green synthesis of tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives using MCRs.
Parameter Details
Starting Material 6-Amino-uracil
Solvent Water/THF (1:1)
Additional Reagents Formaldehyde, Aniline (2:1 ratio)
Reaction Conditions Ultrasonic bath, 3 hours
Monitoring Thin-layer chromatography (TLC)
Yield High (exact % not specified)

Nucleophilic Substitution on Pyrimidine Core

Another approach involves direct nucleophilic substitution on a suitably functionalized pyrimidine-2,4-dione core to introduce the tetrahydrofuran moiety.

  • Starting Materials:
    Commercially available pyrimidine derivatives such as 5-fluorouracil or 6-amino-pyrimidine-2,4-dione are used as substrates.
  • Reaction Conditions:
    The key step involves reacting the pyrimidine derivative with tetrahydrofuran under reflux in the presence of a base (e.g., sodium hydride or potassium carbonate). This facilitates the nucleophilic attack of the tetrahydrofuran ring on the pyrimidine nucleus, forming the desired C–C or C–N bond.
  • Purification:
    The crude product is purified using crystallization, distillation, or chromatographic techniques to achieve high purity.
  • Industrial Scale Adaptations:
    Large-scale reactors and optimized reaction parameters are employed to maximize yield and minimize by-products.
  • Reference:
    This synthetic route is commonly used for fluorinated pyrimidine derivatives with tetrahydrofuran substituents and is described in detail in chemical supply and research literature.
Parameter Details
Starting Material 5-Fluorouracil or 6-amino-pyrimidine-2,4-dione
Reagents Tetrahydrofuran, Base (NaH or K2CO3)
Solvent Commonly polar aprotic solvents (e.g., DMSO) or reflux conditions
Reaction Conditions Reflux, controlled temperature
Purification Crystallization, chromatography
Yield Optimized for industrial scale

Catalyzed Multicomponent Condensation

In related pyrimidine chemistry, ceric ammonium nitrate (CAN) catalysis has been employed effectively for the synthesis of tetrahydropyrimido[4,5-d]pyrimidine-dione derivatives through multicomponent Biginelli-type reactions.

  • Reaction Scheme:
    This involves condensation of barbituric acid derivatives with aldehydes and urea or thiourea under aqueous reflux conditions with CAN as a catalyst.
  • Outcome:
    The reaction proceeds smoothly in one pot, yielding tetrahydropyrimidine-dione analogs in excellent yields.
  • Relevance:
    While this method is more commonly applied to bicyclic pyrimidine systems, it provides mechanistic insights and synthetic strategies potentially adaptable for 6-(tetrahydrofuran-2-yl)pyrimidine-2,4-dione synthesis.
  • Reference:
    Detailed in a 2019 review on bicyclic pyrimidine chemistry.

Comparative Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Yield/Notes Reference
Multi-Component Reaction (MCR) 6-Amino-uracil, formaldehyde, aniline Ultrasonic bath, aqueous THF, 3 h Simple, economical, green, high yield High yield, short time
Nucleophilic Substitution 5-Fluorouracil or 6-amino-pyrimidine-2,4-dione, THF Reflux with base (NaH, K2CO3) Direct, scalable, industrially adaptable Optimized for scale, high purity
CAN-Catalyzed Multicomponent Condensation Barbituric acid, aldehydes, urea/thiourea Reflux in water with CAN catalyst One-pot, excellent yields, mild conditions Excellent yields, versatile

Chemical Reactions Analysis

Types of Reactions

6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a nucleoside analog . Nucleoside analogs are crucial in the development of antiviral and anticancer drugs. The structural similarity of 6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione to natural nucleosides allows it to interfere with nucleic acid synthesis, making it a candidate for further exploration in antiviral therapies .

Case Study: Antiviral Activity

Research has demonstrated that certain pyrimidine derivatives exhibit significant antiviral properties. For instance, studies on related compounds have shown effectiveness against viruses such as HIV and hepatitis C. The mechanism often involves the inhibition of viral replication by mimicking the natural substrates required for nucleic acid synthesis .

Antitumor Activity

Another promising application of this compound lies in its potential antitumor activity . Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. Results indicate that these compounds can significantly reduce cell viability at certain concentrations, suggesting a potential mechanism for developing new anticancer agents .

Biochemical Research

The compound's ability to act as an enzyme inhibitor makes it valuable in biochemical research. By inhibiting specific enzymes involved in metabolic pathways, researchers can study the effects on cellular processes and potentially develop therapeutic agents.

Example: Enzyme Inhibition Studies

Pyrimidine derivatives have been evaluated for their inhibitory effects on enzymes like thymidine kinase and dihydrofolate reductase. Such studies are essential for understanding drug interactions and the development of targeted therapies .

Structural Modifications and Derivatives

The versatility of this compound allows for various structural modifications that can enhance its biological activity or selectivity. Research into derivatives with altered functional groups may yield compounds with improved pharmacological profiles.

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryNucleoside analogs for antiviral therapyEffective against HIV and hepatitis C
Antitumor ActivityInduction of apoptosis in cancer cellsSignificant cytotoxicity in cancer cell lines
Biochemical ResearchEnzyme inhibition studiesInhibition of thymidine kinase
Structural ModificationsEnhancing biological activity through derivativesImproved pharmacological profiles

Mechanism of Action

The mechanism by which 6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituent Biological Activity Source
6N (THF derivative) C21H21N3O7 427.41 96–98 N/A 4-Nitrophenyl + THF Antifungal, anticancer
12e (Trifluoromethyl arylthio) C11H7F3N2O3S 304.25 210–212 71 4-CF3-arylthio Anti-HIV RT inhibition
6a (Hydroxybenzoyl-pyrido[2,3-d]pyrimidine) C16H13N3O4 311.29 N/A N/A 2-Hydroxy-5-methylbenzoyl Kinase inhibition
3 (DPAGT1 inhibitor) C29H26Cl4N2O5 624.34 N/A N/A Dichlorophenyl + ribose Enzyme inhibition

Key Observations:

  • Thermal Stability : Arylthio-substituted derivatives (e.g., 12e) exhibit higher melting points (>200°C) compared to THF-containing analogs (e.g., 6N at 96–98°C), likely due to enhanced π-π stacking and hydrogen bonding in arylthio systems .
  • Molecular Weight : THF derivatives (e.g., 6N) have higher molecular weights (~427 Da) due to the bulky THF and aryl substituents, whereas simpler arylthio analogs (e.g., 12e) are lighter (~304 Da) .

SAR Trends :

  • Electron-Withdrawing Groups (EWGs): CF3 and NO2 substituents enhance bioactivity in arylthio and THF derivatives by stabilizing charge-transfer interactions .
  • Hydrogen-Bond Donors: Hydroxyl groups in pyrido[2,3-d]pyrimidines (e.g., 6a) improve target engagement through hydrogen bonding .

Electronic and Computational Insights

DFT studies on pyrido[2,3-d]pyrimidines reveal:

  • HOMO-LUMO Gaps : Ranging from 3.91–4.10 eV, indicating tunable redox properties for targeted electron-deficient enzyme active sites .
  • Molecular Electrostatic Potential (MEP): Electron-rich regions near oxygen atoms in THF derivatives suggest nucleophilic attack susceptibility, while arylthio systems show electrophilic hotspots at sulfur atoms .

Biological Activity

6-(Tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential biological activity. This compound has garnered interest due to its structural properties that may influence various biological pathways. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The molecular formula of this compound is C9H13N3O3C_9H_{13}N_3O_3, with a molecular weight of 211.22 g/mol. Its structure features a pyrimidine ring substituted with a tetrahydrofuran moiety, which may enhance its solubility and bioavailability.

Antiparasitic Activity

Research indicates that pyrimidine derivatives can exhibit significant antiparasitic activity. For example, compounds similar to 6-(tetrahydrofuran-2-yl)pyrimidine have been optimized to target specific enzymes in parasites, enhancing their efficacy against malaria-causing organisms like Plasmodium falciparum .

Table 1: Antiparasitic Activity of Pyrimidine Derivatives

CompoundTarget EnzymeEC50 (µM)Remarks
S-WJM992PfATP40.395Improved metabolic stability
6-(Tetrahydrofuran)PfATP4TBDPotential for optimization

Antiviral Activity

The antiviral properties of related compounds have also been explored. Sulfonamide derivatives with pyrimidine structures demonstrated effective inhibition against various viruses, including coxsackievirus B and enterovirus . The mechanism often involves interference with viral replication processes.

Table 2: Antiviral Activity of Pyrimidine Derivatives

CompoundVirus TargetedIC50 (µM)Selectivity Index
Compound 3EMCV22.040.3
Compound 6HPIV-318.319.6

Case Studies

  • Optimizing Aqueous Solubility : A study focused on enhancing the aqueous solubility of pyrimidine derivatives while maintaining antiparasitic activity. The incorporation of polar groups was found to improve solubility without compromising efficacy .
  • Metabolic Stability : Another research effort highlighted the balance between metabolic stability and biological activity in pyrimidine compounds. Modifications to the tetrahydrofuran moiety were shown to enhance stability while retaining high levels of activity against target pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a reflux reaction in tetrahydrofuran (THF) with catalytic p-toluenesulfonic acid is effective for forming the pyrimidine core. Substituted chromones and uracil derivatives are typical starting materials, with reaction completion monitored by TLC . Alkylation steps (e.g., using benzyl chlorides or chloroacetamides) in DMF with potassium carbonate as a promoter can further modify the structure .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves hydrogen-bonding networks and dimeric structures (e.g., N–H⋯O interactions) .
  • NMR spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies alkylation patterns and substituent integration (e.g., methoxy or trifluoromethyl groups) .
  • IR spectroscopy : Detects functional groups like C=O (1668–1680 cm⁻¹) and NH/OH stretches (3180–3448 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Use personal protective equipment (PPE) and work in a fume hood.
  • Avoid ignition sources (P210 code) and store in cool, dry conditions away from light .
  • For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during alkylation or heterocyclic derivatization?

  • Methodological Answer :

  • Solvent selection : DMF enhances reactivity in alkylation due to its polar aprotic nature .
  • Catalysis : Potassium carbonate promotes nucleophilic substitution by deprotonating intermediates .
  • Temperature control : Reflux conditions (60–80°C) improve kinetics but require monitoring to avoid side reactions .
  • Green chemistry approaches : Replace traditional solvents with ethanol/water mixtures to reduce environmental impact while maintaining >80% yields .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with X-ray crystallography to resolve ambiguities (e.g., distinguishing thiazole vs. pyrimidine proton environments) .
  • Computational modeling : Use DFT calculations to predict chemical shifts and validate experimental 1H/13C NMR assignments .
  • Isotopic labeling : Introduce deuterated analogs to track hydrogen-bonding patterns in IR or mass spectrometry .

Q. What strategies are effective for modifying the compound’s bioactivity via structural analogs?

  • Methodological Answer :

  • Substituent tuning : Introduce trifluoromethyl groups to enhance metabolic stability or aryl moieties (e.g., 4-methoxyphenyl) for improved receptor binding .
  • Heterocyclic fusion : Attach thieno[2,3-d]pyrimidine or pyrido[4,3-d]pyrimidine cores to explore antiviral or herbicidal activity .
  • Prodrug design : Use 5'-O-(4,4'-dimethoxytrityl) protecting groups to enhance cellular uptake .

Q. How can crystallization conditions be standardized for reproducible X-ray analysis?

  • Methodological Answer :

  • Solvent selection : Water or ethanol/water mixtures yield high-quality single crystals via slow evaporation .
  • Temperature : Crystallize at 113 K to minimize thermal motion artifacts .
  • Additives : Use acetic acid to stabilize hydrogen-bonded dimers during crystal growth .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

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